molecular formula C7H8N2O4 B1300650 dimethyl 1H-pyrazole-3,5-dicarboxylate CAS No. 4077-76-3

dimethyl 1H-pyrazole-3,5-dicarboxylate

Cat. No.: B1300650
CAS No.: 4077-76-3
M. Wt: 184.15 g/mol
InChI Key: SIPQVJNEQSWAOK-UHFFFAOYSA-N
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Description

Dimethyl 1H-pyrazole-3,5-dicarboxylate is an organic compound with the molecular formula C7H8N2O4. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Scientists should explore its targets, pathways, and environmental influences to unlock its clinical applications . 🌟

Biochemical Analysis

Biochemical Properties

Dimethyl 1H-pyrazole-3,5-dicarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of substituted dihydropyrazolopyrazinecarboxamide derivatives, which are useful as EP3 receptor antagonists for treating diseases . The compound interacts with various enzymes and proteins, including those involved in the synthesis of pyrazole derivatives. These interactions often involve hydrogen bonding and other non-covalent interactions, which facilitate the formation of stable complexes. The nature of these interactions is crucial for the compound’s biochemical activity and its potential therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, pyrazole derivatives, including this compound, have been studied for their antiproliferative effects on lung adenocarcinoma cell lines . These effects are mediated through the modulation of cell signaling pathways and the induction of cell death. Additionally, the compound’s impact on gene expression and cellular metabolism can lead to changes in cellular function, highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and proteins, leading to the formation of stable complexes . These interactions can result in the inhibition or activation of specific enzymes, thereby modulating biochemical pathways. Additionally, the compound’s influence on gene expression can lead to changes in cellular function, further elucidating its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under dry, room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, pyrazole derivatives have been studied for their effects on growth hormone secretion, with varying results depending on the dosage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of pyrazole derivatives. The compound interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include pyrazole-3,5-dicarboxylic acid, pyrazole-3,5-dimethanol, and various substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester functional groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

IUPAC Name

dimethyl 1H-pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-6(10)4-3-5(9-8-4)7(11)13-2/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPQVJNEQSWAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363300
Record name dimethyl 1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4077-76-3
Record name dimethyl 1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is dimethyl 1H-pyrazole-3,5-dicarboxylate considered a valuable building block in chemical synthesis?

A1: this compound serves as a crucial precursor for creating diverse bi- or multidentate ligands. [] These ligands play a vital role in coordinating metal ions, leading to the formation of metal complexes with potentially interesting properties and applications in various fields like catalysis and materials science.

Q2: What unique structural features make this compound suitable for designing multidentate ligands?

A2: this compound possesses a pyrazole ring core with two ester groups (-COOCH3) at the 3 and 5 positions. [, ] These ester groups offer versatile handles for further chemical modifications. Researchers can readily transform these esters into other functional groups, such as carboxylic acids, alcohols, or amines, allowing for the incorporation of various donor atoms into the ligand structure. This flexibility enables the design of multidentate ligands capable of binding metal ions with specific geometries and strengths.

Q3: Can you provide an example of how this compound is used to synthesize a more complex molecule with potential applications?

A3: One example highlights the use of this compound in synthesizing a molecule with a thioether/amine system. [] This synthesis involves reducing the ester groups to alcohols and then converting them to the corresponding thioethers and amines. The resulting molecule, with its diverse donor atoms, showcases the potential of this compound as a starting point for creating intricate ligands with potential applications in coordination chemistry and catalysis.

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